2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Lipophilicity Drug-likeness SAR

Structural analog selection errors can shift LogP by ~0.8 units, derailing lead optimization. 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 113366-51-1) provides a precise LogP 0.74, three diversification points (C2 ethyl, C4 methyl, C5 COOH), and a free carboxylic acid handle for amide coupling or PROTAC/ADC conjugation. Supplied as a solid at ≥95% purity, it ensures reliable SAR campaigns and agrochemical discovery. Batch consistency and expedited shipping from BenchChem.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 113366-51-1
Cat. No. B047572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
CAS113366-51-1
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(O1)C(=O)O)C
InChIInChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10)
InChIKeyGKZNKAQBBPQEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid: Physicochemical Baseline


2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 113366-51-1) is a trisubstituted oxazole heterocycle bearing a free carboxylic acid at position 5, an ethyl group at position 2, and a methyl group at position 4 . With a molecular weight of 155.15 g/mol and the formula C₇H₉NO₃, it is commercially available as a solid building block for medicinal chemistry and agrochemical discovery, typically supplied at ≥95% purity . Its calculated partition coefficient (LogP) is 0.74, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in lead optimization campaigns .

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid: Procurement Differentiation


Generic substitution within the oxazole-5-carboxylic acid family is scientifically unsound because subtle alterations to the 2- and 4-position substituents drastically alter key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and molecular shape . These changes directly impact solubility, membrane permeability, and target binding, which can derail a structure–activity relationship (SAR) campaign if an incorrect analog is procured. For instance, replacing the 2-ethyl group with a hydrogen atom lowers the LogP by approximately 0.8 units, a shift that can move a compound from a favorable drug-like space to one with poor permeability or excessive clearance . The evidence below quantifies these differences to guide informed procurement decisions.

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid: Evidence vs. Closest Analogs


Lipophilicity: 2-Ethyl vs. Des-Ethyl Analog

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid exhibits a calculated LogP of 0.74 . In contrast, the des-ethyl analog (4-methyl-1,3-oxazole-5-carboxylic acid) has a LogP of -0.06 . This +0.80 LogP unit difference represents a >6-fold increase in predicted octanol/water partition coefficient for the target compound, indicating significantly higher lipophilicity.

Lipophilicity Drug-likeness SAR

Rotatable Bonds: Flexibility & Binding Entropy

The target compound possesses 2 rotatable bonds (ethyl side chain and carboxylic acid) . The simpler analog 4-methyl-1,3-oxazole-5-carboxylic acid contains only 1 rotatable bond (the carboxylic acid) . The additional rotatable bond introduces greater conformational flexibility, which can be leveraged to explore additional binding modes but may also incur a modest entropic penalty upon target binding.

Conformational flexibility Drug design Bioavailability

Aqueous Solubility & Handling Considerations

The calculated solubility of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is approximately 11 g/L (sparingly soluble) at 25°C . Commercial suppliers confirm ≥95% purity . While direct comparative solubility data for the 4-methyl analog is not universally reported, the increased lipophilicity of the target compound is consistent with its lower predicted aqueous solubility relative to less hydrophobic oxazole carboxylic acids.

Solubility Formulation Physical properties

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid: Priority Applications


Hit-to-Lead Optimization with Balanced Lipophilicity

When a screening hit contains a polar oxazole core but suffers from poor cell permeability, replacing it with 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can increase LogP by ~0.8 units relative to the des-ethyl analog . This moderate lipophilicity boost (LogP 0.74) keeps the compound within favorable drug-like space while potentially improving membrane passage, making it a strategic choice for intracellular targets.

Diversity-Oriented Oxazole Library Synthesis

The combination of two distinct aliphatic substituents (ethyl at C2, methyl at C4) and a free carboxylic acid handle at C5 provides three points of diversification . The 2 rotatable bonds, compared to 1 in simpler analogs, offer a unique conformational profile that can be exploited in library design to sample a broader region of chemical space .

Late-Stage Functionalization for PROTACs and ADCs

The free carboxylic acid group serves as a convenient anchor for amide coupling or esterification, enabling conjugation to E3 ligase ligands (PROTACs) or antibody-linker payloads (ADCs). The 2-ethyl group's lipophilicity can be tuned post-coupling to adjust pharmacokinetics .

Agrochemical Intermediate with Heterocyclic Scaffold

The physicochemical profile (LogP 0.74, sparingly soluble) aligns with requirements for many fungicidal or herbicidal leads that demand moderate lipophilicity for leaf penetration. This compound can serve as a ready-to-derivatize heterocyclic acid building block in agrochemical discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.